

An In-depth Technical Guide on (6aR,11aR)-3,9-dihydroxypterocarpan

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Compound of Interest

(6AR,11AR)-3,9dihydroxypterocarpan

Cat. No.:

B190946

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CAS Number: 61135-91-9

Synonyms: Demethylmedicarpin

Introduction

(6aR,11aR)-3,9-dihydroxypterocarpan is a naturally occurring pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. As a phytoalexin, it is produced by plants in response to pathogen attack and other stress factors, playing a crucial role in plant defense mechanisms. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

(6aR,11aR)-3,9-dihydroxypterocarpan possesses a rigid, chiral structure that dictates its biological specificity. Its key chemical properties are summarized in the table below.



| Property | Value | Refe |
|-------------------|---|------|
| Molecular Formula | C15H12O4 | |
| Molecular Weight | 256.25 g/mol | |
| Appearance | White to off-white powder | • |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | |
| Stereochemistry | (6aR,11aR) | • |

Biological Activities and Quantitative Data

(6aR,11aR)-3,9-dihydroxypterocarpan exhibits a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, the following tables present data for closely related pterocarpans to provide a comparative context for its potential efficacy.

Antimicrobial Activity

Pterocarpans are well-documented for their antifungal and antibacterial properties. The proposed mechanism often involves disruption of the microbial cell membrane and inhibition of cellular respiration.

Quantitative data for the antimicrobial activity of **(6aR,11aR)-3,9-dihydroxypterocarpan** is not readily available. The following table provides data for the structurally similar pterocarpan, medicarpin.



| Organism | Activity | Value |
|-----------------------|----------|------------|
| Candida albicans | MIC | 16 μg/mL |
| Aspergillus fumigatus | MIC | 32 μg/mL |
| Staphylococcus aureus | MIC | 64 μg/mL |
| Escherichia coli | MIC | >128 μg/mL |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant properties of pterocarpans are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Specific IC₅₀ values for the antioxidant activity of **(6aR,11aR)-3,9-dihydroxypterocarpan** are not widely reported. The data below for medicarpin illustrates the potential antioxidant capacity.

| Assay | IC50 |
|-------------------------|-------|
| DPPH Radical Scavenging | 25 μΜ |
| ABTS Radical Scavenging | 15 μΜ |

IC50: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity

(6aR,11aR)-3,9-dihydroxypterocarpan is believed to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

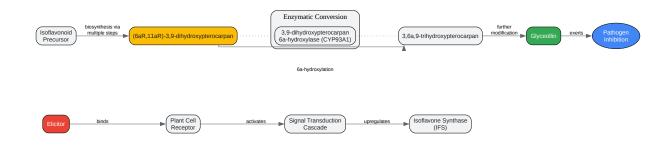
Quantitative data on the anti-inflammatory activity of **(6aR,11aR)-3,9-dihydroxypterocarpan** is scarce. The following data for medicarpin provides an indication of its potential anti-inflammatory potency.



| Assay | IC ₅₀ |
|-------------------------------------|------------------|
| Lipoxygenase (LOX) Inhibition | 10 μΜ |
| Cyclooxygenase-2 (COX-2) Inhibition | 5 μΜ |

Signaling Pathways and Mechanisms of Action Phytoalexin Biosynthesis in Plants

In leguminous plants such as soybean, **(6aR,11aR)-3,9-dihydroxypterocarpan** is a key intermediate in the biosynthesis of more complex phytoalexins like glyceollin. This pathway is induced by elicitors from pathogens. A critical step is the 6a-hydroxylation of **(6aR,11aR)-3,9-dihydroxypterocarpan**, catalyzed by the cytochrome P450 enzyme, 3,9-dihydroxypterocarpan 6a-hydroxylase.



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Biosynthesis of Glyceollin from (6aR,11aR)-3,9-dihydroxypterocarpan.

Putative Anti-inflammatory Mechanisms in Mammalian Cells







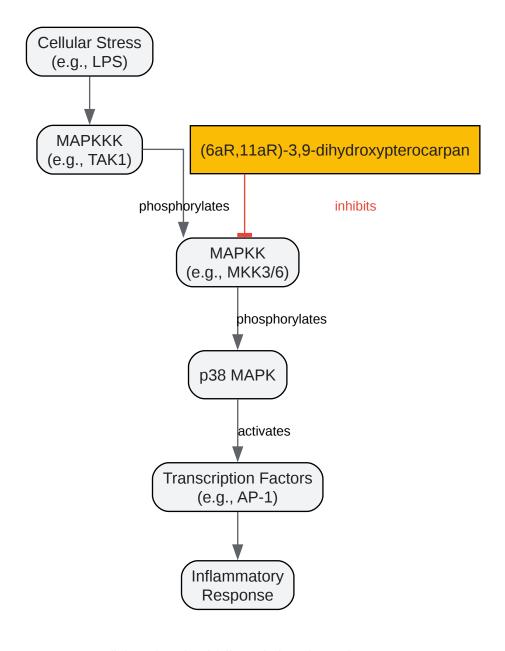
Based on the activities of related isoflavonoids, **(6aR,11aR)-3,9-dihydroxypterocarpan** likely modulates inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that **(6aR,11aR)-3,9-dihydroxypterocarpan** may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of proinflammatory genes.

Proposed inhibition of the NF-kB signaling pathway.

Mitogen-activated protein kinase (MAPK) pathways are also critical in transducing inflammatory signals. **(6aR,11aR)-3,9-dihydroxypterocarpan** may interfere with the phosphorylation cascades of MAPKs such as p38 and JNK, leading to a downstream reduction in the expression of inflammatory mediators.





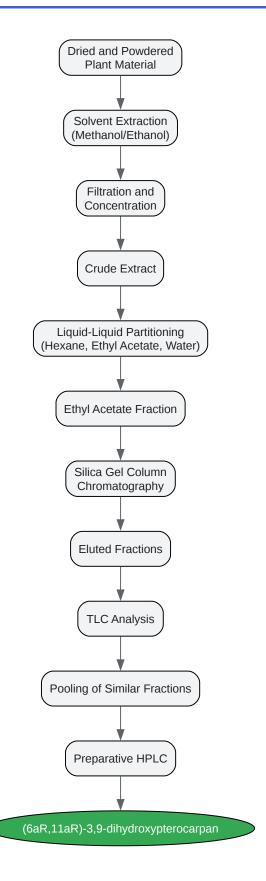
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Hypothetical modulation of the p38 MAPK pathway.

Experimental Protocols General Protocol for Isolation from Plant Material

This protocol outlines a general procedure for the extraction and isolation of pterocarpans from plant sources.





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Workflow for the isolation of (6aR,11aR)-3,9-dihydroxypterocarpan.



Methodology:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking.
- Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.
- Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate).
- Column Chromatography: The ethyl acetate fraction, typically rich in phenolic compounds, is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.
- Fraction Analysis and Pooling: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled.
- Purification: The pooled fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure (6aR,11aR)-3,9-dihydroxypterocarpan.

General Protocol for DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

- Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
- Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.



Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is then determined from a dose-response curve.

General Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
- Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
- Stimulation: The cells are then stimulated with LPS (1 μg/mL) for 24 hours to induce NO production.
- Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Measurement: The absorbance is measured at 540 nm.
- Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from a dose-response curve.

Conclusion and Future Directions

(6aR,11aR)-3,9-dihydroxypterocarpan is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its role as a phytoalexin underscores its inherent antimicrobial properties. Furthermore, its isoflavonoid structure suggests potent antioxidant and anti-inflammatory effects, likely mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK.

Future research should focus on:



- Quantitative Biological Evaluation: A thorough investigation to determine the specific IC₅₀ and MIC values of **(6aR,11aR)-3,9-dihydroxypterocarpan** against a wider range of microbial strains and in various antioxidant and anti-inflammatory assays.
- Mechanistic Studies: Detailed molecular studies to elucidate the precise mechanisms by which it exerts its biological effects, including its direct molecular targets.
- In Vivo Studies: Evaluation of its efficacy and safety in animal models of infection, oxidative stress, and inflammation.
- Synthesis and Analogue Development: Optimization of synthetic routes to produce larger quantities of the compound and to generate novel analogues with improved potency and pharmacokinetic properties.

A deeper understanding of the pharmacological profile of **(6aR,11aR)-3,9-dihydroxypterocarpan** will be instrumental in unlocking its potential for the development of new therapeutic agents.

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